Carbonic Anhydrase II (CA II) Inhibition Potency: Target vs. Parent Scaffold
The target compound's phenylthioacetamide core acts as a covalent inhibitor of human carbonic anhydrase II (hCA II). While the parent scaffold, 2-(phenylthio)acetamide, is documented to inhibit hCA II, specific Ki data for the target compound is currently absent from public primary literature. Class-level inference suggests the target compound retains the ability to form a covalent bond with the enzyme's active site , but its unique N-aryl substituents are hypothesized to modulate binding kinetics. The closest available comparator is a related sulfonamide-derived acetamide (CHEMBL4444582), which exhibits a Ki of 6.30 nM against hCA II in a spectrophotometric esterase assay [1], providing a quantitative benchmark for the scaffold’s potency potential.
| Evidence Dimension | Inhibition constant (Ki) against human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | CHEMBL4444582 (a sulfonamide-acetamide analog); Ki = 6.30 nM |
| Quantified Difference | N/A - Target data unavailable |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1] |
Why This Matters
Establishes the target compound's membership in a pharmacologically active class with nanomolar potency potential, which justifies its procurement for CA-focused projects, but mandates experimental potency verification against this specific benchmark.
- [1] BindingDB. (2023). BDBM50513900 (CHEMBL4444582). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50513900 View Source
